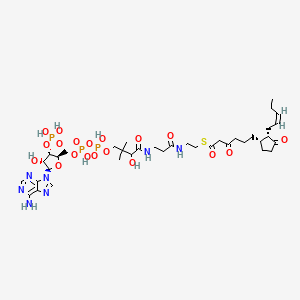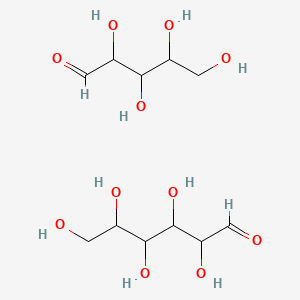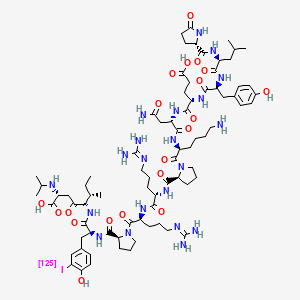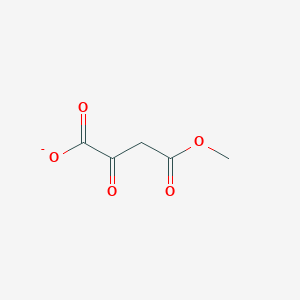
3-(2-Carboxylatoethenyl)-cis,cis-muconate(3-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-carboxylatoethenyl)-cis,cis-muconate(3-) is tricarboxylate anion of 3-(2-carboxyethenyl)-cis,cis-muconic acid; major species at pH 7.3. It is a conjugate base of a 3-(2-carboxyethenyl)-cis,cis-muconic acid.
Wissenschaftliche Forschungsanwendungen
Metabolic and Enzymatic Studies
Biodegradation of Halogenated Aromatic Compounds : 3-(2-Carboxylatoethenyl)-cis,cis-muconate is involved in the biodegradation of halogenated aromatic compounds. The conversion of chlorinated muconic acids into maleoylacetic acid by specific enzymes is a crucial step in this process (Schmidt & Knackmuss, 1980).
Role in Fungal Metabolism : Studies on Aspergillus niger have shown that enzymes like 3-carboxy-cis,cis-muconate cyclase, which interact with muconate compounds, play significant roles in the metabolism of aromatic compounds in fungi (Thatcher & Cain, 1975).
Enzyme Kinetics and Structural Studies : The kinetic properties and structural analyses of enzymes interacting with cis,cis-muconate, such as 3-carboxy-cis,cis-muconate lactonizing enzymes, have been extensively studied to understand their mechanism and role in bacterial and fungal pathways (Yang et al., 2004).
Polymer and Chemical Synthesis
Unsaturated Polyester Resins : cis,cis-Muconic acid, closely related to 3-(2-Carboxylatoethenyl)-cis,cis-muconate, has been used in the synthesis of unsaturated polyester resins. These polyesters exhibit altered thermal properties and have potential applications in sustainable materials development (Rorrer et al., 2016).
Bio-Based Nylon Production : The conversion of muconic acid to adipic acid, a key step in nylon-6,6 polymerization, illustrates the potential of muconic acid derivatives in creating sustainable, bio-based alternatives for industrial applications (Vardon et al., 2016).
Eigenschaften
Produktname |
3-(2-Carboxylatoethenyl)-cis,cis-muconate(3-) |
|---|---|
Molekularformel |
C9H5O6-3 |
Molekulargewicht |
209.13 g/mol |
IUPAC-Name |
(2Z,5Z)-4-(carboxylatomethylidene)hepta-2,5-dienedioate |
InChI |
InChI=1S/C9H8O6/c10-7(11)3-1-6(5-9(14)15)2-4-8(12)13/h1-5H,(H,10,11)(H,12,13)(H,14,15)/p-3/b3-1-,4-2- |
InChI-Schlüssel |
WKDXBDTUVVLFQV-CCAGOZQPSA-K |
Isomerische SMILES |
C(=C\C(=O)[O-])\C(=CC(=O)[O-])/C=C\C(=O)[O-] |
Kanonische SMILES |
C(=CC(=O)[O-])C(=CC(=O)[O-])C=CC(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(4-Chlorophenyl)-4-[[[(4-chlorophenyl)amino]carbonyl]hydroxyamino]-5,5-dimethyl-2-oxo-1-imidazolidineaceticacid2-[3-(5-nitro-2-furanyl)-2-propen-1-ylidene]hydrazide](/img/structure/B1262794.png)



![(1R,9S,10S)-17-[(3-Hydroxycyclobutyl)methyl]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol](/img/structure/B1262800.png)


![N-[9-(3-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-3-oxopropyl)-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-ylidene]ethanaminium perchlorate](/img/structure/B1262806.png)

